N,O-Dimethylhydroxylamine

Stability Storage Process Chemistry

Secure the essential Weinreb amide precursor for controlled ketone/aldehyde synthesis. Unlike generic hydroxylamines, its unique N-methoxy chelation mechanism eliminates over-addition risks (cf. N-methyl or O-alkyl variants). Supplied exclusively as the stable, ready-to-weigh hydrochloride salt (mp 112–115°C) to avoid free-base decomposition. The industry-standard 98% purity grade ensures reproducible yields in Pd-catalyzed aminocarbonylation and asymmetric ketene trapping. Bulk & research quantities available now.

Molecular Formula C2H7NO
Molecular Weight 61.08 g/mol
CAS No. 1117-97-1
Cat. No. B073530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,O-Dimethylhydroxylamine
CAS1117-97-1
SynonymsN,O-dimethylhydroxylamine
Molecular FormulaC2H7NO
Molecular Weight61.08 g/mol
Structural Identifiers
SMILESCNOC
InChIInChI=1S/C2H7NO/c1-3-4-2/h3H,1-2H3
InChIKeyKRKPYFLIYNGWTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.21X10+5 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





N,O-Dimethylhydroxylamine (CAS 1117-97-1): Technical Profile and Core Utility for Weinreb Amide Synthesis


N,O-Dimethylhydroxylamine (CAS 1117-97-1), also known as N-methoxymethylamine, is a methylated hydroxylamine with the molecular formula C₂H₇NO and a molecular weight of 61.08 g/mol [1]. It is a cornerstone reagent in modern organic synthesis, primarily valued for its role in the preparation of N-methoxy-N-methylamides, commonly known as Weinreb amides [2]. These amides are indispensable intermediates that enable the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives by preventing the problematic over-addition of organometallic reagents [3]. Due to the instability of the free base, the compound is almost universally supplied and handled as its stable hydrochloride salt (CAS 6638-79-5), which is a white crystalline solid [1][4].

N,O-Dimethylhydroxylamine (CAS 1117-97-1): Why Alternative Hydroxylamines and Amide Coupling Reagents Fail to Substitute


The unique reactivity of N,O-Dimethylhydroxylamine (DMHA) in forming Weinreb amides cannot be replicated by structurally similar hydroxylamine derivatives or alternative amide coupling reagents. N-Methylhydroxylamine and N,N-dimethylhydroxylamine lack the essential N-methoxy group required for the critical metal-chelation step that prevents over-reduction to alcohols during ketone synthesis [1]. Conversely, O-alkyl hydroxylamines like O-methylhydroxylamine fail to form the stable five-membered chelate with organometallic reagents, leading to uncontrolled reactions [1]. Furthermore, the use of standard amide coupling reagents (e.g., DCC, EDC) without DMHA does not provide the same protection against over-addition [2]. The free base of DMHA is also inherently unstable and prone to decomposition, making its hydrochloride salt (CAS 6638-79-5) the only practical and stable form for reliable use in synthetic workflows [3]. These critical performance gaps, detailed quantitatively below, make generic substitution unfeasible for applications requiring precise carbonyl manipulation.

N,O-Dimethylhydroxylamine (CAS 1117-97-1): Quantitative Comparative Evidence for Scientific Selection


Comparative Stability: N,O-Dimethylhydroxylamine Free Base (CAS 1117-97-1) vs. Hydrochloride Salt (CAS 6638-79-5)

The free amine form of N,O-dimethylhydroxylamine (CAS 1117-97-1) is chemically unstable and decomposes readily under ambient conditions, whereas its hydrochloride salt (CAS 6638-79-5) is stable indefinitely when stored properly [1]. This stability differential is critical for industrial and laboratory applications, as the free base requires storage under an inert atmosphere at -20°C, while the salt can be stored at room temperature .

Stability Storage Process Chemistry

Weinreb Amide Synthesis: N,O-Dimethylhydroxylamine vs. Alternative Hydroxylamines for Over-Addition Control

The use of N,O-dimethylhydroxylamine in the formation of Weinreb amides is uniquely effective at preventing the over-addition of organometallic reagents, a common and severe side reaction with other amides [1]. This is attributed to the formation of a stable, five-membered chelated intermediate with the metal counterion, which blocks further nucleophilic attack until an aqueous workup [1]. In contrast, the use of simple N-methyl or N,N-dimethyl amides typically results in over-addition to the ketone product, yielding tertiary alcohols as major byproducts, significantly reducing the yield of the desired ketone [2].

Weinreb Ketone Synthesis Organometallic Reagents Selectivity

Enantioselectivity in Organocatalysis: N,O-Dimethylhydroxylamine as a Weinreb Amide Precursor vs. Direct Ketone Synthesis

In asymmetric organocatalyzed reactions, the use of N,O-dimethylhydroxylamine to trap a reactive ketene dimer intermediate allows for the isolation of Weinreb amides with excellent enantiomeric purity. A study using polymer-supported Cinchona alkaloid catalysts reported the formation of these valuable Weinreb amides in good yields (up to 81%) and with excellent enantiomeric purity (up to 96% ee) [1]. This approach contrasts with direct ketone synthesis from the ketene, which would be expected to result in racemization or lower enantioselectivity, as the chiral information would be lost or diluted in the absence of a stable, trappable intermediate [1].

Asymmetric Synthesis Organocatalysis Enantiomeric Excess

Catalytic Carbonylation Efficiency: N,O-Dimethylhydroxylamine in Pd-Catalyzed Weinreb Amide Synthesis

N,O-Dimethylhydroxylamine is a highly effective nucleophile in palladium-catalyzed aminocarbonylation reactions. A study on the carbonylation of iodoalkenes and iodoarenes reported that Weinreb amides were prepared in high isolated yields of up to 87% when using N,O-dimethylhydroxylamine as the amine coupling partner under forcing conditions (40–60 bar CO, 50°C) [1]. Critically, this reaction demonstrated high chemoselectivity, with no formation of ketocarboxamides (from double CO insertion) observed, even at 60 bar CO pressure [1]. This is a key advantage over other amine nucleophiles, which are more prone to double carbonylation side reactions under similar high-pressure CO conditions [1].

Palladium Catalysis Carbonylation Process Chemistry

Comparative Physical Properties: N,O-Dimethylhydroxylamine Free Base (CAS 1117-97-1) vs. Hydrochloride Salt (CAS 6638-79-5)

The physical state and thermal properties of N,O-dimethylhydroxylamine differ dramatically between its free base and hydrochloride salt forms, impacting material handling, storage, and purification strategies. The free base is a liquid with a melting point of -97 °C and a boiling point of 43.2 °C [1]. In contrast, the hydrochloride salt is a solid with a melting point of 112-115 °C [1]. This solid-state nature facilitates easier handling, accurate weighing, and purification by recrystallization, which are significant practical advantages for both laboratory and industrial settings.

Physical Properties Material Handling Quality Control

Reaction Yield in Weinreb Amide Formation: N,O-Dimethylhydroxylamine vs. Other Methods

N,O-Dimethylhydroxylamine enables the high-yielding preparation of Weinreb amides from various starting materials. For instance, a one-pot method from carboxylic acids using phosphorus trichloride and N,O-dimethylhydroxylamine was optimized to a 2:1:6 molar ratio (acid:PCl3:amine) and provided the corresponding Weinreb amides in high yields at 60°C in dry toluene [1]. While this study does not directly compare the yield to alternative methods using the same substrate, the development and optimization of this specific protocol underscore the reagent's efficiency and reliability. Alternative reagents like N-methyl-O-tert-butylhydroxylamine have been reported to yield modified Weinreb amides, but the subsequent reduction to aldehydes with DIBAL occurs in good yields up to 97% [2], indicating that the standard DMHA-derived amides are still a benchmark for performance.

Synthetic Methodology Yield Optimization Weinreb Amide

N,O-Dimethylhydroxylamine (CAS 1117-97-1): Recommended Research and Industrial Application Scenarios Based on Comparative Evidence


Precision Synthesis of Ketones via Weinreb Amides in Pharmaceutical R&D

In medicinal chemistry and process R&D, the synthesis of complex ketone intermediates demands absolute control to prevent over-addition by organometallic reagents. The use of N,O-dimethylhydroxylamine to form Weinreb amides is the only method that reliably provides this control [1]. This scenario directly leverages the unique chelation-based selectivity, which is not replicable by other hydroxylamines or standard amide coupling reagents [2]. Procurement for this application should prioritize the high-purity hydrochloride salt (CAS 6638-79-5) to ensure reproducibility in multi-step syntheses.

Industrial-Scale Carbonylative Synthesis of Weinreb Amides

For the large-scale production of Weinreb amide building blocks, the palladium-catalyzed aminocarbonylation of haloarenes is an efficient and scalable route. N,O-Dimethylhydroxylamine is the preferred nucleophile due to its high chemoselectivity, as evidenced by its ability to suppress double CO insertion side reactions even under high CO pressures (up to 60 bar) [1]. This leads to higher yields (up to 87%) and simpler downstream purification, reducing cost and waste in an industrial setting [1]. The stability and ease of handling of the hydrochloride salt are also critical factors for process safety and efficiency [3].

Synthesis of Enantioenriched Chiral Building Blocks

In asymmetric synthesis, the preparation of chiral, non-racemic building blocks is paramount. N,O-Dimethylhydroxylamine is a key reagent for trapping reactive intermediates, such as ketenes, to form Weinreb amides with high enantiomeric purity (up to 96% ee) [1]. This methodology, demonstrated in organocatalysis, provides access to valuable chiral synthons that would be difficult or impossible to obtain with high optical purity through direct ketone synthesis or using alternative trapping agents [1]. This scenario is critical for the synthesis of complex natural products and drug candidates.

General Laboratory-Scale Weinreb Amide Preparation

For routine laboratory preparation of Weinreb amides from a wide variety of carboxylic acids, acid chlorides, or esters, the N,O-dimethylhydroxylamine hydrochloride salt is the gold-standard reagent [1]. Its solid-state nature (mp 112-115 °C) makes it easy to handle and weigh accurately, and numerous robust, high-yielding protocols are well-established in the literature [2]. The use of this stable salt ensures consistent and reliable results, avoiding the experimental variability and safety concerns associated with handling the unstable free base [3]. This is the standard scenario for academic and industrial research labs.

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